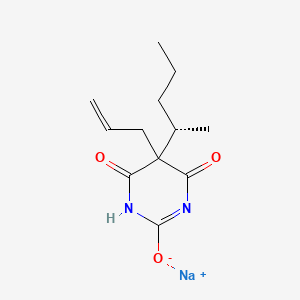
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, sodium salt, S(-)-, also known as secobarbital sodium, is a member of the barbiturate class of compounds. Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to general anesthesia. Secobarbital sodium is primarily used as a sedative and hypnotic agent, and it has been employed in anesthesia and the treatment of insomnia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of secobarbital sodium involves the reaction of barbituric acid with appropriate alkylating agents. The general synthetic route includes the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid is reacted with allyl bromide and 1-methylbutyl bromide in the presence of a base such as sodium hydroxide to form the corresponding 5-allyl-5-(1-methylbutyl)barbituric acid.
Conversion to Sodium Salt: The barbituric acid derivative is then converted to its sodium salt by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of secobarbital sodium typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Secobarbital sodium undergoes several types of chemical reactions, including:
Oxidation: Secobarbital sodium can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert secobarbital sodium to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methylbutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of secobarbital sodium, as well as substituted barbiturates .
科学的研究の応用
Secobarbital sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Used as a sedative and hypnotic agent in anesthesia and the treatment of insomnia.
Industry: Utilized in the production of other pharmaceutical compounds
作用機序
Secobarbital sodium exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. It binds to a specific site on the GABA-A receptor/chloride channel complex, increasing the duration of chloride channel opening and leading to hyperpolarization of the neuron. This results in a sedative and hypnotic effect .
類似化合物との比較
Secobarbital sodium is compared with other barbiturates such as phenobarbital, pentobarbital, and amobarbital:
Phenobarbital: Longer-acting, primarily used as an anticonvulsant.
Pentobarbital: Shorter-acting, used in anesthesia and euthanasia.
Amobarbital: Intermediate-acting, used as a sedative and hypnotic
Secobarbital sodium is unique in its relatively short duration of action and rapid onset, making it suitable for use in anesthesia and short-term sedation .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Amobarbital
- Thiopental
These compounds share a similar core structure but differ in their pharmacokinetic properties and clinical uses .
特性
CAS番号 |
51165-37-8 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC名 |
sodium;4,6-dioxo-5-[(2S)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m0./s1 |
InChIキー |
AXXJTNXVUHVOJW-QRPNPIFTSA-M |
異性体SMILES |
CCC[C@H](C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
正規SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



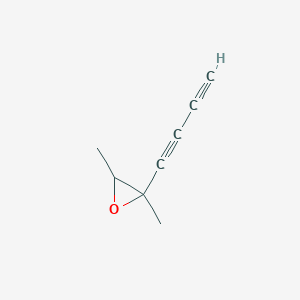
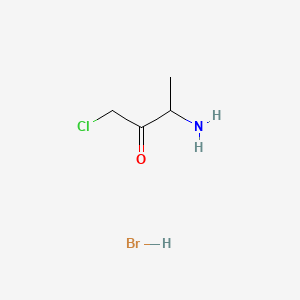
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
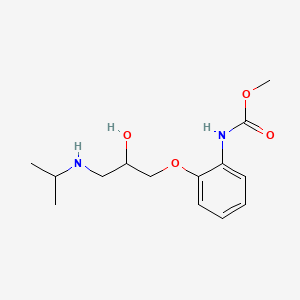
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
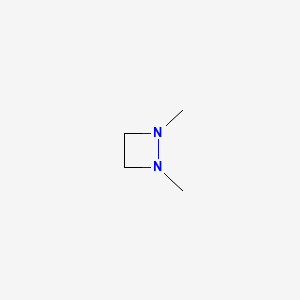
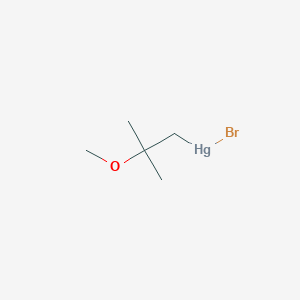
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

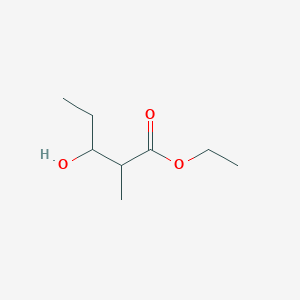
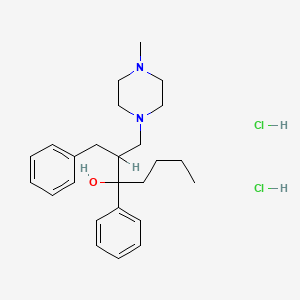
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
